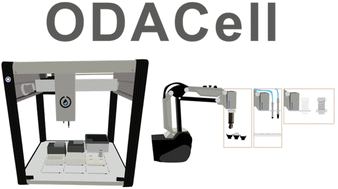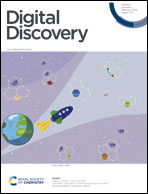Automated electrolyte formulation and coin cell assembly for high-throughput lithium-ion battery research
Digital Discovery Pub Date: 2023-05-04 DOI: 10.1039/D3DD00058C
Abstract
Battery cell assembly and testing in conventional battery research is acknowledged to be heavily time-consuming and often suffers from large cell-to-cell variations. Manual battery cell assembly and electrolyte formulations are prone to introducing errors which confound optimization strategies and upscaling. Herein we present ODACell, an automated electrolyte formulation and battery assembly setup, capable of preparing large batches of coin cells. We demonstrate the feasibility of Li-ion cell assembly in an ambient atmosphere by preparing LiFePO4‖Li4Ti5O12-based full cells with dimethyl sulfoxide-based model electrolyte. Furthermore, the influence of water is investigated to account for the hygroscopic nature of the non-aqueous electrolyte when exposed to ambient atmosphere. The reproducibility tests demonstrate a conservative fail rate of 5%, while the relative standard deviation of the discharge capacity after 10 cycles was 2% for the studied system. The groups with 2 vol% and 4 vol% of added water in the electrolyte showed overlapping performance trends, highlighting the nontrivial relationship between water contaminants in the electrolytes and the cycling performance. Thus, reproducible data are essential to ascertain whether or not there are minor differences in the performance for high-throughput electrolyte screenings. ODACell is broadly applicable to coin cell assembly with liquid electrolytes and therefore presents an essential step towards accelerating research and development of such systems.


Recommended Literature
- [1] Carbon scaffold structured silicon anodes for lithium-ion batteries
- [2] A nitric oxide quantitative assay by a glyceraldehyde 3-phosphate dehydrogenase/phosphoglycerate kinase/firefly luciferase optimized coupled bioluminescent assay†
- [3] Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach
- [4] Complexes of 2,6-dimethylpyridine with water in condensed phases and the dynamical co-operative interactions involving hydrogen bonds†
- [5] Nitrogen-containing carbohydrate derivatives. Part XXIII. Some ring-opening reactions of methyl 2,3-N-aroylepimino-4,6-O-benzylidene-2,3-dideoxy-α-D-mannopyranosides
- [6] A recyclable and photocontrollable resistive memory device based on polycoumarinsiloxanes†
- [7] Microfluidic 68Ga-labeling: a proof of principle study
- [8] Constructing a single-white-light emission by finely modulating the occupancy of luminescence centers in europium-doped (Ca1−xSrx)9Bi(PO4)7 for WLEDs†
- [9] On the role of system integration of carbon capture and mineralization in achieving net-negative emissions in industrial sectors†
- [10] Solventless microwave-assisted chlorodehydroxylation for the conversion of alcohols to alkyl chlorides










